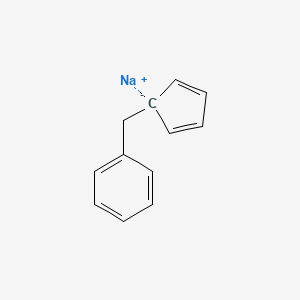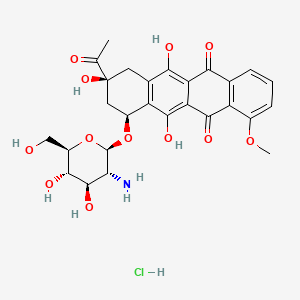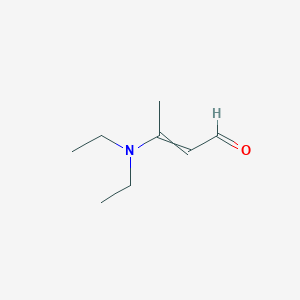![molecular formula C18H26N4O2 B14492152 Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- CAS No. 63969-43-7](/img/structure/B14492152.png)
Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is a complex organic compound characterized by its unique structure, which includes two ethanol groups connected by a 1,2-ethanediyl bridge, with each ethanol group further bonded to a 4-aminophenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- typically involves the reaction of 4-aminobenzaldehyde with ethylenediamine in the presence of ethanol. The reaction proceeds through a condensation mechanism, forming the imine bonds between the amino groups of ethylenediamine and the aldehyde groups of 4-aminobenzaldehyde. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- can undergo oxidation reactions, particularly at the ethanol groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The imine bonds in the compound can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The imine bonds and aromatic rings in the compound allow it to participate in various chemical reactions, contributing to its diverse range of activities.
Comparación Con Compuestos Similares
Ethanol, 2,2’-[1,2-ethanediylbis[(4-hydroxyphenyl)imino]]bis-: Similar structure but with hydroxy groups instead of amino groups.
Ethanol, 2,2’-[1,2-ethanediylbis[(4-methylphenyl)imino]]bis-: Similar structure but with methyl groups instead of amino groups.
Uniqueness: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is unique due to the presence of amino groups, which impart distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
63969-43-7 |
|---|---|
Fórmula molecular |
C18H26N4O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-[4-amino-N-[2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H26N4O2/c19-15-1-5-17(6-2-15)21(11-13-23)9-10-22(12-14-24)18-7-3-16(20)4-8-18/h1-8,23-24H,9-14,19-20H2 |
Clave InChI |
FLCAOAGLACNSPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N(CCN(CCO)C2=CC=C(C=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)

![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)

![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)

![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
